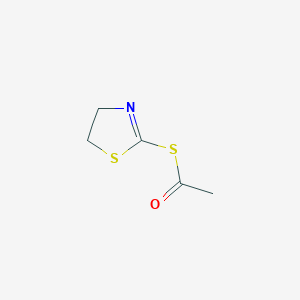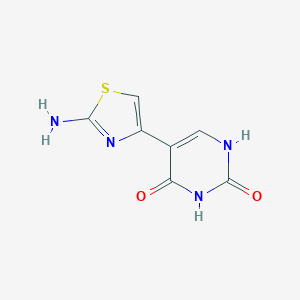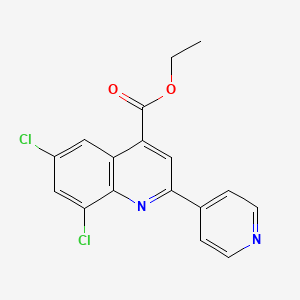
3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline is a fluorinated isoquinoline derivative. Fluorinated isoquinolines are known for their unique properties, including biological activities and light-emitting characteristics
Métodos De Preparación
The synthesis of 3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline typically involves the direct introduction of fluorine atoms onto the isoquinoline ring. One common method is the treatment of pentachloroisoquinoline with an excess of cesium fluoride in deuterated dimethyl sulfoxide (DMSO-d6) at elevated temperatures . This reaction results in the formation of fluorinated isoquinoline derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated isoquinoline derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Mecanismo De Acción
The mechanism by which 3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline exerts its effects involves interactions with molecular targets and pathways influenced by the presence of fluorine atoms. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, affecting the compound’s reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline can be compared with other fluorinated isoquinolines, such as:
- 3,5,6,7,8-Pentafluoroisoquinoline
- 3,5,7,8-Tetrachloro-6-fluoroisoquinoline
- 3,5,6,7-Tetrachloro-8-fluoroisoquinoline
These compounds share similar fluorination patterns but differ in the number and position of fluorine atoms, leading to variations in their chemical and physical properties . The unique combination of fluorine atoms in this compound contributes to its distinct reactivity and applications.
Propiedades
Número CAS |
13180-44-4 |
|---|---|
Fórmula molecular |
C10H3F6NO |
Peso molecular |
267.13 g/mol |
Nombre IUPAC |
3,4,5,6,7,8-hexafluoro-1-methoxyisoquinoline |
InChI |
InChI=1S/C10H3F6NO/c1-18-10-3-2(6(13)9(16)17-10)4(11)7(14)8(15)5(3)12/h1H3 |
Clave InChI |
MXPCHMHKQVWVJT-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C2=C1C(=C(C(=C2F)F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one](/img/structure/B12909599.png)


![(2R,3S,4R,5R)-2-[[3-aminooxypropyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B12909622.png)



![3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile](/img/structure/B12909647.png)


![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12909660.png)
